The synthesis of fosdenopterin hydrobromide involves several complex steps. The key method used is the Viscontini reaction, which combines 2,5,6-triamino-3,4-dihydropyrimidin-4-one dihydrochloride with d-galactose phenylhydrazone to yield a pyranopterin intermediate. This intermediate undergoes further transformations to establish all four stereocenters present in the final product .
The synthesis process includes:
Fosdenopterin hydrobromide has a complex molecular structure characterized by its cyclic pyranopterin monophosphate framework. The chemical name is given as:
The molecular formula is with a molecular weight of approximately 480.16 g/mol .
Fosdenopterin hydrobromide participates in various biochemical reactions essential for its therapeutic action. The primary reaction involves its conversion into molybdenum cofactor within the body. This conversion restores normal enzyme function in patients with molybdenum cofactor deficiency.
The mechanism of action of fosdenopterin hydrobromide revolves around its role as a substrate replacement therapy. Upon administration:
This mechanism underscores its importance in managing metabolic disturbances associated with this rare genetic disorder.
Fosdenopterin hydrobromide exhibits several notable physical and chemical properties:
Nulibry Hydrobromide Salt is primarily utilized in clinical settings for:
Research continues to explore additional applications and potential benefits in other metabolic disorders where similar enzymatic deficiencies may occur .
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3